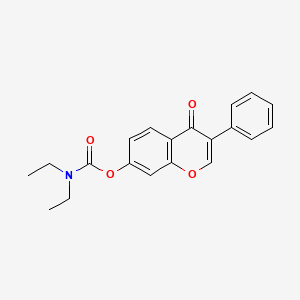

4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

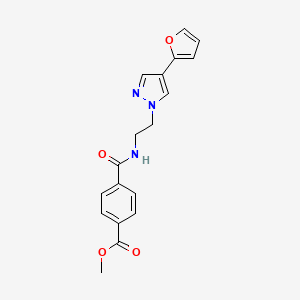

The compound “4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate” is a derivative of chromene . Chromenes are a class of organic compounds with a three-ring structure, consisting of a benzene ring fused to a heterocyclic pyran ring . They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Molecular Structure Analysis

The molecular structure of “4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate” would likely consist of a chromene core, with a phenyl group at the 3-position, a carbonyl group at the 4-position, and a diethylcarbamate group at the 7-position .Chemical Reactions Analysis

The chemical reactions of “4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate” would likely depend on the specific conditions and reagents used. Chromenes are known to undergo various reactions, including electrophilic aromatic substitution and nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate” would depend on its specific structure. For example, the presence of the diethylcarbamate group could potentially increase its lipophilicity, which could affect its solubility and permeability .Scientific Research Applications

Antibacterial Activity

The compound’s structure suggests potential antimicrobial properties. Researchers have investigated its effects against bacterial strains, particularly Gram-positive and Gram-negative bacteria. In silico docking simulations have revealed interactions between the compound and oxidoreductase enzymes, which may contribute to its antibacterial activity .

Vascular Ion Channel Modulation

In a recent study, scientists synthesized a related compound, 2-hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate . This derivative was evaluated for its vascular ion channel modulatory activity both in silico and in vitro. Understanding its effects on ion channels could have implications for cardiovascular research .

Cytotoxicity Against Cancer Cells

Another synthetic compound, (E)-5-((4-oxo-4H-chromen-3-yl)methyleneamino)-1,3-thiazolidine-2,4-dione (DK4023) , demonstrated cytotoxic effects against MDA-MB-231 breast cancer cells. Investigating the mechanisms underlying this cytotoxicity could lead to potential anticancer drug development .

Mechanism of Action

properties

IUPAC Name |

(4-oxo-3-phenylchromen-7-yl) N,N-diethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-3-21(4-2)20(23)25-15-10-11-16-18(12-15)24-13-17(19(16)22)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBAVRVDXVNXASU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B2579347.png)

![N-(2-methoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2579348.png)

![4-Amino-N-[3-(dimethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2579351.png)

![6-(4-Ethoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2579359.png)

![N4-(3,4-dimethylphenyl)-N6-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2579361.png)

![2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2579367.png)